molecular formula C9H14O3 B13232048 Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13232048
M. Wt: 170.21 g/mol
InChI Key: DCGKURSSYRKYMV-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is primarily used in research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The spirocyclic structure also contributes to its unique reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a methyl group at the 5-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-3-4-9(5-6)7(12-9)8(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

DCGKURSSYRKYMV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)C(O2)C(=O)OC

Origin of Product

United States

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